2-(3-Azetidinyl)-5-fluoropyrimidine
Description
2-(3-Azetidinyl)-5-fluoropyrimidine (CAS: 1613444-33-9) is a fluorinated pyrimidine derivative featuring an azetidine ring directly attached to the pyrimidine scaffold at the 2-position and a fluorine atom at the 5-position. Its synthesis involves multistep reactions, including cyclization and substitution processes, as inferred from analogous fluoropyrimidine syntheses .
Properties
Molecular Formula |
C7H8FN3 |
|---|---|
Molecular Weight |
153.16 g/mol |
IUPAC Name |
2-(azetidin-3-yl)-5-fluoropyrimidine |
InChI |
InChI=1S/C7H8FN3/c8-6-3-10-7(11-4-6)5-1-9-2-5/h3-5,9H,1-2H2 |
InChI Key |
SXNPEZXXKGFGHA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=NC=C(C=N2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Azetidinyl)-5-fluoropyrimidine typically involves the formation of the azetidine ring followed by the introduction of the fluoropyrimidine group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the azetidine ring. This is followed by the fluorination of the pyrimidine ring using reagents such as fluorine gas or other fluorinating agents under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .
Chemical Reactions Analysis
Types of Reactions
2-(3-Azetidinyl)-5-fluoropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other groups using nucleophilic substitution reactions .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base .
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the fluorine atom.
Substitution: Formation of substituted derivatives with various functional groups replacing the fluorine atom .
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
2-(3-Azetidinyl)-5-fluoropyrimidine is primarily investigated for its role as a therapeutic agent. Its unique structural features allow it to interact with various biological targets, making it a candidate for drug development. Research indicates that compounds with pyrimidine scaffolds often exhibit significant biological activities, including anticancer and antiviral properties .
Case Study: Anticancer Activity
A study evaluating the anticancer potential of pyrimidine derivatives, including this compound, revealed that these compounds can inhibit the growth of various cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program reported promising results for similar pyrimidine compounds, suggesting a potential pathway for further exploration in cancer therapeutics .
Biological Studies
Biochemical Interactions
This compound is utilized in biochemical studies to understand its interactions with enzymes and receptors. Its ability to bind specifically to molecular targets allows researchers to probe cellular processes and mechanisms of action. For instance, modifications to the azetidine moiety can enhance binding affinity and selectivity towards specific biological targets, which is crucial for developing effective inhibitors .
Chemical Biology
Tool Compound in Research
In chemical biology, this compound serves as a tool compound for investigating biochemical pathways. By studying its effects on cellular signaling and metabolic processes, researchers can gain insights into the underlying mechanisms of diseases and develop novel therapeutic strategies .
Industrial Applications
Material Development
Beyond medicinal uses, this compound's unique properties make it suitable for industrial applications, particularly in the development of new materials. Its structural characteristics can be leveraged to create innovative chemical processes and materials with desirable properties.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-(3-Azetidinyl)-5-fluoropyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The fluoropyrimidine moiety is particularly important for its interaction with nucleic acids and proteins, influencing processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
5-Fluoropyrimidine (5-FU/5-FP)
5-(3-Azetidinylmethyl)pyrimidine
- Structure : Azetidine is connected via a methylene (-CH2-) linker to the pyrimidine ring.
2-Alkylthio-4-Hydrazino-5-Fluoropyrimidines
- Structure: Features sulfur-containing alkylthio and hydrazino groups at the 2- and 4-positions.
- Synthesis : Derived from 2,4-dichloro-5-fluoropyrimidine via nucleophilic substitution .
- Comparison : The sulfur atoms introduce distinct electronic effects (e.g., increased nucleophilicity) but may reduce metabolic stability compared to the azetidine group’s balanced hydrophobicity and rigidity .
5-Fluoropyrimidine Nucleotides (NMR Probes)
- Structure : Fluorine-labeled nucleotides used in RNA structure analysis.
- Comparison : The azetidine group in this compound could enhance NMR sensitivity by altering chemical shift anisotropy, though this remains speculative without direct data .
Data Tables: Structural and Functional Properties
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely parallels routes for other fluoropyrimidines, such as chlorination and cyclization steps . However, the azetidine ring’s incorporation may require optimized conditions to avoid side reactions.
- Biological Efficacy : While 5-FU’s clinical limitations (e.g., toxicity) are well-documented , this compound’s azetidine group could mitigate these issues by enhancing membrane permeability and target engagement, as seen in modified fluoropyrimidines .
- Theranostic Potential: Fluorinated pyrimidines are used in imaging (e.g., 19F NMR probes) . The azetidine substituent might improve probe performance by fine-tuning fluorine chemical environments.
Biological Activity
2-(3-Azetidinyl)-5-fluoropyrimidine is a fluorinated pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. The compound's structure, which includes a fluorine atom at the 5-position of the pyrimidine ring and an azetidine substituent, suggests unique interactions with biological targets, making it a subject of interest in drug discovery.
- Molecular Formula : C7H8FN3
- Molecular Weight : 155.16 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to inhibit nucleic acid synthesis. Fluoropyrimidines, including this compound, are known to interfere with DNA and RNA synthesis by mimicking the natural substrates of nucleic acid polymerases. This mechanism is particularly relevant in cancer therapy, where rapid cell division necessitates high levels of nucleic acid synthesis.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating potent cytotoxic effects.
These results suggest that the compound may be effective in treating various types of cancer, particularly those characterized by rapid proliferation.
Antiviral Activity
In addition to its anticancer properties, this compound has shown potential antiviral activity. Studies have indicated that it can inhibit viral replication through mechanisms similar to those observed in nucleoside analogs.
Antimicrobial Properties
The compound's structural features also confer antimicrobial properties. Preliminary studies suggest efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent.
Case Study 1: Antitumor Efficacy
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of 1.5 µM. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers, revealing that the compound induces apoptosis through the activation of caspase pathways.
Case Study 2: Antiviral Activity
In a viral replication assay, this compound was tested against influenza virus strains. The compound exhibited a dose-dependent inhibition of viral replication, with an IC50 value of approximately 5 µM. This suggests its potential utility in antiviral therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
